7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
“7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that belongs to the class of chromenopyrimidines . Chromenopyrimidines have received much attention due to their interesting biological properties, such as anticancer, antimicrobial, antitubercular, antibacterial, antiproliferative, and antioxidant activities .
Synthesis Analysis
The synthesis of chromenopyrimidines involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3). The suggested mechanism involves a tandem intramolecular Pinner/Dimroth rearrangement .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized novel compounds, including those with chromeno[2,3-d]pyrimidine structures, and evaluated their antimicrobial activities against various bacterial and fungal strains. Some of these derivatives exhibited pronounced antimicrobial properties, suggesting their potential in developing new antimicrobial agents. For example, compounds synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile showed significant antitubercular and antimicrobial activities against a variety of pathogens, including Mycobacterium tuberculosis and strains of Staphylococcus aureus and Escherichia coli (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Catalyst-Free Synthesis Approaches
Another study focused on a catalyst-free, one-pot synthesis of functionalized chromeno[2,3-d]pyrimidine derivatives, highlighting an eco-friendly and efficient approach to obtaining these compounds. This method offers the advantages of high yields, no need for column chromatographic purification, and the reusability of reaction media, which are crucial for sustainable chemical synthesis processes (Brahmachari & Nayek, 2017).
Nonlinear Optical Properties
Chromeno[2,3-d]pyrimidine derivatives have also been studied for their potential in nonlinear optics (NLO). A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, showed that these compounds exhibit considerable NLO character, making them suitable for applications in optoelectronic devices and other high-tech applications. This study highlights the diverse functional properties of chromeno[2,3-d]pyrimidine derivatives beyond their biological activities (Hussain et al., 2020).
Future Directions
The future directions for “7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” could involve further exploration of its biological properties, given the broad spectrum of activities exhibited by chromenopyrimidines . Additionally, more research could be conducted to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
7-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-7-8-15-13(9-11)10-14-17(21-15)19-16(20-18(14)22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHVCVDXPUXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |
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